molecular formula C8H7F2NO2 B13118034 (S)-2-Amino-2-(2,6-difluorophenyl)aceticacid

(S)-2-Amino-2-(2,6-difluorophenyl)aceticacid

Cat. No.: B13118034
M. Wt: 187.14 g/mol
InChI Key: UQFQFMHLBQOCLY-ZETCQYMHSA-N
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Description

(S)-2-Amino-2-(2,6-difluorophenyl)acetic acid is a chiral compound with significant importance in various fields of scientific research It is characterized by the presence of an amino group and a difluorophenyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2,6-difluorophenyl)acetic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a difluorophenyl-substituted imine, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under mild conditions, often at room temperature and atmospheric pressure, to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of (S)-2-Amino-2-(2,6-difluorophenyl)acetic acid may involve large-scale asymmetric synthesis using optimized reaction conditions and catalysts. The process is designed to maximize yield and purity while minimizing the production of unwanted by-products. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product with high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2,6-difluorophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

(S)-2-Amino-2-(2,6-difluorophenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2,6-difluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-phenylacetic acid: Lacks the difluorophenyl group, resulting in different chemical and biological properties.

    2-Amino-2-(4-fluorophenyl)acetic acid: Contains a single fluorine atom, leading to variations in reactivity and activity.

    2-Amino-2-(2,4-difluorophenyl)acetic acid: Has fluorine atoms in different positions, affecting its chemical behavior.

Uniqueness

(S)-2-Amino-2-(2,6-difluorophenyl)acetic acid is unique due to the presence of two fluorine atoms in the 2,6-positions of the phenyl ring. This structural feature imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The chiral nature of the compound also adds to its uniqueness, as it can exist in different enantiomeric forms with specific biological activities.

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

(2S)-2-amino-2-(2,6-difluorophenyl)acetic acid

InChI

InChI=1S/C8H7F2NO2/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1

InChI Key

UQFQFMHLBQOCLY-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)[C@@H](C(=O)O)N)F

Canonical SMILES

C1=CC(=C(C(=C1)F)C(C(=O)O)N)F

Origin of Product

United States

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